molecular formula C18H23N3O3S B5612690 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide

4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide

Cat. No. B5612690
M. Wt: 361.5 g/mol
InChI Key: GJVYQUZWWRVFLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including those with pyridinylmethyl)butanamide structures, often involves multiple steps, including chlorination, ammonolysis, and condensation processes. These compounds are synthesized using raw materials such as 4-hydroxy-3-pyridinesulfuric acid, through processes that have been optimized for higher yields, reaching up to 75% in some cases (Zhang, 2006).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be significantly influenced by their substituents. For example, crystallography studies reveal how different crystalline forms of sulfonamides, including those with pyridinyl and phenyl groups, demonstrate varied molecular conformations and packing, affected by factors like torsion angles and hydrogen bonding. These structural variations are crucial for understanding the compound's reactivity and physical properties (Bar & Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamide compounds, including those similar to the target molecule, engage in a variety of chemical reactions. These can include intramolecular cyclizations to form pyrroles and pyrrolidines, demonstrating the versatility and reactivity of these compounds under different conditions (Benetti et al., 2002). The ability to undergo such transformations is indicative of the compound's utility in synthesizing heterocyclic structures, which are prevalent in many bioactive molecules.

Physical Properties Analysis

The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline form, can vary widely depending on their specific molecular structure and substituents. For example, the presence of different substituents can lead to the formation of various crystalline forms of sulfapyridine, each with unique physical properties, demonstrating the impact of molecular variations on the physical characteristics of these compounds (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are influenced by their functional groups, with activities ranging from inhibition of enzymes to acting as ligands in coordination chemistry. These properties make sulfonamide derivatives, including the target compound, valuable for a range of chemical applications beyond their biological activities. For instance, their ability to form complexes with metals can be utilized in catalysis and material science (Bermejo et al., 2000).

properties

IUPAC Name

4-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-15-5-7-17(8-6-15)21(25(2,23)24)13-3-4-18(22)20-14-16-9-11-19-12-10-16/h5-12H,3-4,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVYQUZWWRVFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC(=O)NCC2=CC=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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